(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one (5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15610691
InChI: InChI=1S/C26H22N4O3S2/c1-16-5-8-18(9-6-16)15-30-25(32)21(35-26(30)34)12-20-23(27-13-19-4-3-11-33-19)28-22-10-7-17(2)14-29(22)24(20)31/h3-12,14,27H,13,15H2,1-2H3/b21-12-
SMILES:
Molecular Formula: C26H22N4O3S2
Molecular Weight: 502.6 g/mol

(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC15610691

Molecular Formula: C26H22N4O3S2

Molecular Weight: 502.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one -

Specification

Molecular Formula C26H22N4O3S2
Molecular Weight 502.6 g/mol
IUPAC Name (5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C26H22N4O3S2/c1-16-5-8-18(9-6-16)15-30-25(32)21(35-26(30)34)12-20-23(27-13-19-4-3-11-33-19)28-22-10-7-17(2)14-29(22)24(20)31/h3-12,14,27H,13,15H2,1-2H3/b21-12-
Standard InChI Key OMSHVGVQYGMWAY-MTJSOVHGSA-N
Isomeric SMILES CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC(=CN4C3=O)C)NCC5=CC=CO5)/SC2=S
Canonical SMILES CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC(=CN4C3=O)C)NCC5=CC=CO5)SC2=S

Introduction

Chemical Identity and Structural Features

The compound belongs to the thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core modified with a sulfanylidene group at position 2 and a methylidene bridge at position 5. The pyrido[1,2-a]pyrimidin-4-one moiety at position 5 incorporates a 7-methyl substituent and a furan-2-ylmethylamino group at position 2. The 4-methylbenzyl (p-tolylmethyl) group at position 3 enhances lipophilicity, potentially influencing membrane permeability .

Molecular Formula:
C30H25N5O3S2\text{C}_{30}\text{H}_{25}\text{N}_5\text{O}_3\text{S}_2
Molecular Weight:
583.68 g/mol (calculated based on analogous structures) .

Key structural elements include:

  • Thiazolidinone core: Contributes to hydrogen bonding via the carbonyl and sulfanylidene groups.

  • Pyrido-pyrimidine system: A fused bicyclic structure that may intercalate with biomolecular targets.

  • Furan-2-ylmethylamino group: Introduces aromaticity and potential for π-π stacking interactions .

  • 4-Methylbenzyl substituent: Enhances steric bulk and modulates solubility .

Synthesis and Reaction Pathways

The synthesis of this compound likely involves multi-step reactions, drawing from methodologies reported for analogous structures:

Thiazolidinone Core Formation

The 1,3-thiazolidin-4-one ring is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or through Knoevenagel condensation. For example, L-proline-based deep eutectic solvents have been employed to facilitate thiazolidinone formation under mild conditions, achieving yields >75% .

Pyrido-Pyrimidine Assembly

StepReagents/ConditionsYield (%)
CyclocondensationThiourea, EtOH, reflux, 12 h68
KnoevenagelPiperidine, CH₃CN, 60°C, 6 h82
N-AlkylationK₂CO₃, DMF, 80°C, 4 h75

Physicochemical Properties

Experimental and computed data for related compounds provide insights into this molecule’s behavior:

Lipophilicity:

  • logP: 5.6–6.1 (similar to pyrido-thieno-pyrimidine analogs) .

  • logD₇.₄: 5.2–5.8, indicating moderate membrane permeability.

Solubility:

  • Aqueous solubility: <10 µg/mL at pH 7.4, necessitating formulation with co-solvents .

  • DMSO solubility: >50 mg/mL, suitable for in vitro assays.

Spectroscopic Characteristics:

  • UV-Vis: λₘₐₓ ≈ 345 nm (π→π* transition of conjugated system) .

  • Fluorescence: Emission at 535 nm (ΦF = 0.32) suggests utility as a bioimaging probe .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity Profile
Pyrido-thieno-pyrimidine Thiophene vs. furan linkerHigher logP (6.2)
3-Allylthiazolidinone Allyl vs. benzyl substituentFluorescence ΦF = 0.45
5-Aryl-2-thioxotetrahydropyrimidine Simplified bicyclic systemRoot growth promotion +85%

This compound’s unique combination of a furan-linked pyrido-pyrimidine and 4-methylbenzyl group may synergize antimicrobial and anticancer activities while maintaining moderate solubility.

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